N-[3-(aminomethyl)phenyl]-2-(dimethylamino)acetamide
Overview
Description
N-[3-(aminomethyl)phenyl]-2-(dimethylamino)acetamide: is a chemical compound with the molecular formula C11H17N3O and a molecular weight of 207.27 g/mol . This compound is used primarily in biochemical research and has various applications in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(aminomethyl)phenyl]-2-(dimethylamino)acetamide typically involves the reaction of 3-(aminomethyl)aniline with 2-(dimethylamino)acetyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and solvents but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: N-[3-(aminomethyl)phenyl]-2-(dimethylamino)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine and amide functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or alkyl halides in polar aprotic solvents.
Major Products Formed:
Oxidation: Corresponding nitro or hydroxyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted amides and amines.
Scientific Research Applications
Chemistry: In chemistry, N-[3-(aminomethyl)phenyl]-2-(dimethylamino)acetamide is used as a reagent in organic synthesis and as a building block for more complex molecules .
Biology: In biological research, this compound is used to study enzyme interactions and protein-ligand binding due to its amine and amide functional groups .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other bioactive molecules .
Mechanism of Action
The mechanism of action of N-[3-(aminomethyl)phenyl]-2-(dimethylamino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amine and amide groups in the compound facilitate binding to these targets, leading to inhibition or activation of biological pathways . The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- N-[3-(aminomethyl)phenyl]-2-(methylamino)acetamide
- N-[3-(aminomethyl)phenyl]-2-(ethylamino)acetamide
- N-[3-(aminomethyl)phenyl]-2-(propylamino)acetamide
Comparison: N-[3-(aminomethyl)phenyl]-2-(dimethylamino)acetamide is unique due to its dimethylamino group, which imparts distinct chemical properties and reactivity compared to its analogs with different alkyl groups. This uniqueness makes it particularly useful in specific biochemical and pharmaceutical applications .
Properties
IUPAC Name |
N-[3-(aminomethyl)phenyl]-2-(dimethylamino)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-14(2)8-11(15)13-10-5-3-4-9(6-10)7-12/h3-6H,7-8,12H2,1-2H3,(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFCJHWURMOJSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)NC1=CC=CC(=C1)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
954270-85-0 | |
Record name | N-[3-(aminomethyl)phenyl]-2-(dimethylamino)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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